REACTION_CXSMILES
|
[N+:1]([CH2:4][CH:5]1[C:14]2[CH:15]=[CH:16][S:17][C:13]=2[C:12]2[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=2[O:6]1)([O-])=O.[NH4+].[Cl-]>CC(O)=O.[Fe]>[S:17]1[C:13]2[C:12]3[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=3[O:6][CH:5]([CH2:4][NH2:1])[C:14]=2[CH:15]=[CH:16]1 |f:1.2|
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC1OC=2C=CC=CC2C2=C1C=CS2
|
Name
|
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Type
|
CUSTOM
|
Details
|
After stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC=2C(OC=3C=CC=CC3C21)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |